molecular formula C23H17FO6S B15108474 (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate

(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate

Cat. No.: B15108474
M. Wt: 440.4 g/mol
InChI Key: NKQRCPWAUJRMMD-XKZIYDEJSA-N
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Description

The compound "(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate" is a benzofuran derivative featuring a Z-configured benzylidene moiety at the 2-position, a ketone group at the 3-position, and a 4-fluorobenzenesulfonate ester at the 6-position. The 4-ethoxy substituent on the benzylidene group introduces moderate lipophilicity, while the sulfonate ester enhances polarity compared to carboxylate analogs.

Properties

Molecular Formula

C23H17FO6S

Molecular Weight

440.4 g/mol

IUPAC Name

[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate

InChI

InChI=1S/C23H17FO6S/c1-2-28-17-7-3-15(4-8-17)13-22-23(25)20-12-9-18(14-21(20)29-22)30-31(26,27)19-10-5-16(24)6-11-19/h3-14H,2H2,1H3/b22-13-

InChI Key

NKQRCPWAUJRMMD-XKZIYDEJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzylidene Group: This step often involves a condensation reaction between the benzofuran derivative and 4-ethoxybenzaldehyde under basic or acidic conditions.

    Attachment of the Fluorobenzenesulfonate Group: This can be done through a sulfonation reaction using 4-fluorobenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the benzylidene group to a benzyl group.

    Substitution: The fluorobenzenesulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a benzyl-substituted benzofuran.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of benzofuran compounds are often explored for their potential as drugs. This compound could be investigated for its efficacy in treating various diseases.

Industry

Industrially, the compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Comparison with Similar Compounds

(2Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate

  • Benzylidene substituent : 2,4-Dimethoxy groups (electron-donating) instead of 4-ethoxy.
  • Ester group : 4-Fluorobenzoate (COO−) instead of sulfonate (SO3−).
  • The benzoate ester is less polar than a sulfonate, reducing aqueous solubility but improving membrane permeability .

[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl] 2,6-dimethoxybenzoate

  • Benzylidene substituent : 4-Isopropyl (bulky alkyl group) instead of 4-ethoxy.
  • Ester group : 2,6-Dimethoxybenzoate with additional methoxy substituents.
  • Implications :
    • The isopropyl group introduces steric hindrance, which may impede molecular packing or receptor binding.
    • The 2,6-dimethoxy groups on the benzoate could enhance steric and electronic effects compared to a single fluorine atom .

Physicochemical Properties (Hypothetical Analysis)

Property Target Compound 2,4-Dimethoxy Analog 4-Isopropyl Analog
Benzylidene Substituent 4-ethoxy (moderate lipophilicity) 2,4-dimethoxy (highly polar) 4-isopropyl (highly lipophilic)
Ester/Sulfonate Group 4-fluorobenzenesulfonate (polar, acidic) 4-fluorobenzoate (less polar) 2,6-dimethoxybenzoate (moderate polarity)
Molecular Flexibility Moderate (Z-configuration limits rotation) Similar Z-configuration Increased steric bulk
Predicted LogP ~3.5 (balanced solubility/permeability) ~2.8 (more hydrophilic) ~4.2 (more lipophilic)

Note: LogP values are estimated based on substituent contributions.

Contrast with Sulfonylurea Herbicides

These feature triazine cores with sulfonylurea linkages, contrasting with the benzofuran-sulfonate scaffold.

Research Implications and Limitations

The comparison relies on structural and substituent trends due to a lack of explicit experimental data in the provided evidence. Key hypotheses include:

  • Polarity : Sulfonate esters improve solubility but may limit bioavailability compared to benzoates.
  • Substituent Effects : Ethoxy balances lipophilicity better than methoxy or isopropyl groups.
  • Steric Factors : Bulkier groups (e.g., isopropyl) could hinder interactions in biological systems.

Further studies on synthesis, crystallography (e.g., using SHELX ), and bioactivity are needed to validate these hypotheses.

Biological Activity

(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a benzofuran core, an ethoxybenzylidene substituent, and a sulfonate group, which may influence its reactivity and interaction with biological targets.

Chemical Structure

The molecular formula of (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is C23H20O5S, with a molecular weight of approximately 404.47 g/mol. The structure includes functional groups that are known to impact biological activity, making it a candidate for further investigation.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives containing benzofuran and sulfonate groups have shown efficacy against various bacterial strains. The presence of the ethoxy group may enhance solubility and bioavailability, contributing to the compound's overall activity.

Compound Structure Features Biological Activity
(2Z)-2-(4-ethoxybenzylidene)-3-oxo...Benzofuran core, ethoxy groupPotential antimicrobial
7-HydroxybenzofuranHydroxy group on benzofuranAnti-inflammatory
ChlorobenzenesulfonamideSulfonamide groupAntimicrobial

Anti-inflammatory Effects

The benzofuran scaffold is often associated with anti-inflammatory properties. Studies suggest that the compound may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions characterized by inflammation.

The mechanism by which (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate exerts its biological effects likely involves:

  • Enzyme Inhibition : The sulfonate moiety may interact with key enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity and downstream signaling pathways.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary studies using cell lines have demonstrated that the compound exhibits cytotoxic effects against cancer cells at micromolar concentrations. The IC50 values indicate significant potency compared to standard chemotherapeutics.
  • Molecular Docking Experiments : Computational studies suggest favorable binding interactions between the compound and target proteins involved in cancer metabolism and inflammation. This supports the hypothesis of its potential as a therapeutic agent.
  • Comparative Analysis : Similar compounds have been evaluated for their biological activities, providing a framework for understanding how structural variations influence efficacy.

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